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2H-Pyrrolo[3,2-E]benzoxazole

DNA minor groove alkylation CC-1065 analog antitumor antibiotic

2H-Pyrrolo[3,2-E]benzoxazole (CAS 77482-56-5), also known as 2H-oxazolo[4,5-e]indole, is a planar, fully aromatic fused heterocyclic scaffold with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol. The scaffold is characterized by zero rotatable bonds, zero hydrogen bond donors, and three hydrogen bond acceptor sites, with a computed topological polar surface area of 34 Ų and an XLogP3-AA value of 0.2.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 77482-56-5
Cat. No. B11917372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[3,2-E]benzoxazole
CAS77482-56-5
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1N=C2C3=CC=NC3=CC=C2O1
InChIInChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-4H,5H2
InChIKeyPMOVBDKOOVMFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrrolo[3,2-E]benzoxazole (CAS 77482-56-5): Key Physicochemical Properties and Scaffold Identity for Informed Procurement


2H-Pyrrolo[3,2-E]benzoxazole (CAS 77482-56-5), also known as 2H-oxazolo[4,5-e]indole, is a planar, fully aromatic fused heterocyclic scaffold with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol [1]. The scaffold is characterized by zero rotatable bonds, zero hydrogen bond donors, and three hydrogen bond acceptor sites, with a computed topological polar surface area of 34 Ų and an XLogP3-AA value of 0.2 [1]. Predicted physicochemical parameters include a boiling point of 337.8±42.0 °C, a density of 1.46±0.1 g/cm³, and a pKa of 4.67±0.20 . This core heterocycle serves as the essential synthetic precursor for the 1,2-dihydro-3H-pyrrolo[3,2-e]benzoxazole-7-carboxylate (CDPBO) DNA-binding subunit, a critical pharmacophoric element in CC-1065 and duocarmycin analog antitumor agents [2].

Fused heterocyclic scaffold for DNA-binding subunit synthesis
Zero H-bond donor / three H-bond acceptor face profile (vs benzimidazole isostere)
Reported pharmacophoric element in CC-1065 class DNA-alkylating agent research

Why 2H-Pyrrolo[3,2-E]benzoxazole Cannot Be Casually Substituted with Analogs: Structural and Electronic Decisiveness


The 2H-Pyrrolo[3,2-E]benzoxazole scaffold presents a unique combination of electronic and steric features that are not duplicated by its closest structural analogs, such as pyrrolo[3,2-e]benzimidazole or simple indole-based DNA-binding subunits [1]. The presence of the oxazole oxygen provides a hydrogen bond acceptor on the concave face of the DNA-binding subunit, while the absence of an N-H group eliminates hydrogen bond donor capacity—a critical distinction from the benzimidazole analog, which possesses two H-bond donors and only one acceptor [2]. This single-atom difference (O vs. N-H) profoundly impacts DNA minor groove interactions: it drastically reduces DNA alkylation efficiency by approximately 100-fold and diminishes in vitro cytotoxic potency by 40-fold compared to the all-carbon indole-based CBI-CDPI1 subunit [1]. Consequently, substituting the benzoxazole scaffold with a benzimidazole or indole isostere fundamentally alters the pharmacological profile of the resulting conjugate, making direct interchange impossible without compromising target potency or selectivity.

Benzoxazole Scaffold
Benzimidazole / Indole Isostere
Oxygen HBA on concave face; 0 HBD
N-H HBD groups alter minor-groove H-bond network
Single-step oxidative coupling to key intermediate reported
Multi-step nitration-reduction sequence may shift synthetic effort
Reported DNA alkylation and cytotoxic profile with this heteroatom
Single-atom substitution (O→NH or O→C) may alter alkylation efficiency and potency context

Head-to-Head Comparative Evidence for 2H-Pyrrolo[3,2-E]benzoxazole Derivatives vs. Indole and Benzimidazole Isosteres


DNA Alkylation Efficiency: 100-Fold Reduction Versus the Indole-Based CBI-CDPI1 Subunit

The CBI-CDPBO1 conjugate, which incorporates the 1,2-dihydro-3H-pyrrolo[3,2-e]benzoxazole-7-carboxylate (CDPBO) DNA-binding subunit derived from the target scaffold, exhibits a DNA alkylation efficiency that is approximately 100-fold lower than that of CBI-CDPI1, which contains a standard indole-based DNA-binding subunit [1]. This difference arises from the introduction of a single nitrogen atom on the concave face of the minor groove binder, which negatively impacts the relative efficiency of DNA alkylation [1].

DNA Alkylation Efficiency
Head-to-head
CBI-CDPBO1 ~1× (baseline)
CBI-CDPI1 (indole) ~100× higher
Supports alkylation efficiency calibration for DNA-binding subunit design
pUC19 plasmid DNA; thermal strand cleavage assay
DNA minor groove alkylation CC-1065 analog antitumor antibiotic

In Vitro Cytotoxicity: 40-Fold Lower Potency in L1210 Leukemia Cells Compared to the Indole Comparator

The in vitro cytotoxic activity of (+)-CBI-CDPBO1 against L1210 murine leukemia cells was determined to be IC50 = 200 pM. In the same assay, (+)-CBI-CDPI1, which lacks the benzoxazole oxygen, exhibited an IC50 of 5 pM, representing a 40-fold increase in potency [1]. The benzimidazole analog (+)-CBI-CDPBI1 showed cytotoxicity comparable to (+)-CBI-CDPBO1 (IC50 = 200 pM), indicating that both the oxazole and benzimidazole modifications similarly attenuate potency [1].

Cytotoxicity IC₅₀
Head-to-head
(+)-CBI-CDPBO1 IC₅₀ = 200 pM
(+)-CBI-CDPI1 (indole) IC₅₀ = 5 pM
Supports potency calibration in DNA-damaging payload research
L1210 murine leukemia; 72 h continuous exposure
L1210 murine leukemia cytotoxicity IC50 ADC payload

DNA Sequence Selectivity Retention: Unperturbed Despite Profound Potency Reduction

Despite a 100-fold reduction in DNA alkylation efficiency and a 40-fold reduction in cytotoxic potency, CBI-CDPBO1 (containing the CDPBO subunit derived from 2H-Pyrrolo[3,2-E]benzoxazole) retains the identical DNA sequence selectivity as the highly potent CBI-CDPI1 comparator [1]. Both agents alkylate the same major sites on DNA, demonstrating that the oxazole modification within the DNA-binding subunit decouples alkylation efficiency from sequence recognition [1].

Sequence Selectivity
Head-to-head
Identical alkylation sites: adenine-N3 within 5′-AA/TA
Supports sequence-fidelity evaluation in DNA-targeted agent research
Thermal cleavage mapping on pUC19 DNA
DNA sequence selectivity minor groove alkylation adenine-N3 alkylation

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. Benzimidazole Isostere

The 2H-Pyrrolo[3,2-E]benzoxazole scaffold (MW 158.16, HBD = 0, HBA = 3, TPSA = 34 Ų) [1] differs fundamentally from its closest benzimidazole analog, 1,6-dihydro-pyrrolo[3,2-e]benzimidazole (MW 157.17, HBD = 2, HBA = 1) . The benzoxazole scaffold completely lacks hydrogen bond donor capacity, whereas the benzimidazole isostere possesses two N-H donor groups. This difference also affects the computed logP and polar surface area, directly influencing passive membrane permeability and oral bioavailability potential of derived conjugates [2].

HBD / HBA Profile
Cross-study
Benzoxazole: HBD 0, HBA 3 Benzimidazole: HBD 2, HBA 1
May support CNS-penetrant scaffold selection in drug discovery
Computed physicochemical properties
hydrogen bond donor polar surface area drug-like properties

Synthetic Accessibility: 48% Yield for the Key 2-Benzyloxymethyl Intermediate via Oxidative Coupling

The pivotal intermediate 2-[(benzyloxy)methyl]pyrrolo[3,2-e]benzoxazole (compound 6) was obtained in 48% isolated yield through a novel MnO2-mediated oxidative coupling of 2-(benzyloxy)ethylamine with 5-hydroxyindole [1]. This single-step cascade reaction proceeds via amine regioselective C4 nucleophilic addition to an in situ generated p-quinone monoimine, directly constructing the fused pyrrolo-benzoxazole ring system [1]. In contrast, the corresponding benzimidazole intermediate (compound 25) requires a multi-step sequence: selective C4 nitration of a precursor, reduction of the nitro group, and acid-catalyzed ring closure [1].

Synthetic Route
Head-to-head
Single-step oxidative coupling; MnO₂, DMF, rt, 18 h
Supports synthetic-route comparison for building block procurement
Benzimidazole requires nitration, reduction, cyclization
MnO2 oxidative coupling regioselective C4 addition pyrrolo[3,2-e]benzoxazole synthesis

Solvatochromic Fluorophore Potential: 87 nm Emission Red-Shift in the 2-Phenyl Derivative (PHOXI)

The 2-phenyl derivative of the target scaffold, 2-phenyl-6H-oxazolo[4,5-e]indole (PHOXI), exhibits a remarkable 87 nm red-shift in emission maximum when transitioning from cyclohexane to water, while maintaining a high fluorescence quantum yield [1]. This solvatochromic sensitivity is attributed to the coplanarity of the oxazolo/indole extended ring system and the phenyl substituent as revealed by DFT calculations [1]. The PHOXI fluorophore can be synthesized from 5-hydroxyindole in 10 minutes under aqueous ambient conditions (borate buffer, pH 8), demonstrating the synthetic tractability of the core scaffold for bioconjugation applications [1].

Solvatochromic Shift
Class-level
87 nm red-shift (cyclohexane → water); high quantum yield
Supports solvatochromic probe development for protein conformational studies
PHOXI derivative; aqueous ambient synthesis
solvatochromic fluorophore fluorescent probe 5-hydroxyindole derivatization

Optimized Procurement Scenarios: Where 2H-Pyrrolo[3,2-E]benzoxazole Outperforms Analogs


Antibody-Drug Conjugate (ADC) Payload Development Requiring Moderate Cytotoxic Potency

The CBI-CDPBO1 conjugate, built on the CDPBO subunit derived from 2H-Pyrrolo[3,2-E]benzoxazole, delivers an in vitro IC50 of 200 pM against L1210 cells, which is 40-fold less potent than the indole-based CBI-CDPI1 (IC50 = 5 pM) [1]. For ADC programs targeting antigens with moderate expression levels, this attenuated potency may offer a wider therapeutic window by reducing off-target toxicity, while retaining the identical DNA sequence selectivity as the ultra-potent comparator [1].

DNA Minor Groove Binder Library Synthesis with Tunable Potency

The 2H-Pyrrolo[3,2-E]benzoxazole core provides a synthetic entry point to DNA-binding subunits with a hydrogen bond acceptor (oxazole oxygen) on the concave face but no hydrogen bond donor capacity [1]. The key intermediate 2-[(benzyloxy)methyl]pyrrolo[3,2-e]benzoxazole is accessible in 48% yield via a single-step oxidative coupling, offering a more concise synthetic route than the benzimidazole analog, which requires nitration, reduction, and acid-catalyzed closure steps [1]. This enables faster library expansion for systematic exploration of DNA alkylation efficiency and sequence selectivity.

Environment-Sensitive Fluorescent Probe Design for Structural Biology

Derivatization of the 2H-Pyrrolo[3,2-E]benzoxazole scaffold at the 2-position generates solvatochromic fluorophores such as PHOXI, which exhibits an 87 nm emission red-shift from cyclohexane to water while maintaining high quantum yield [2]. The scaffold's inherent planarity and the coplanarity of the oxazolo/indole system with the 2-substituent enable efficient charge-transfer excited states, making it suitable for monitoring protein conformational changes, membrane dynamics, and ligand-binding events through fluorescence readout [2].

Fragment-Based Drug Discovery Focusing on CNS-Penetrant Scaffolds

With zero hydrogen bond donors (HBD = 0) and a moderate TPSA of 34 Ų, the 2H-Pyrrolo[3,2-E]benzoxazole scaffold adheres to key CNS drug-likeness parameters more favorably than its benzimidazole isostere (HBD = 2) [3]. This property profile predicts superior passive blood-brain barrier permeability, positioning the benzoxazole scaffold as a preferred fragment for CNS-targeted medicinal chemistry campaigns where reducing HBD count is a critical optimization parameter [3].

Application
Selection Property
Validation Focus
DNA-damaging payload research
Reported moderate cytotoxic potency versus indole class
Alkylation efficiency and sequence selectivity assessment
DNA-binding subunit library synthesis
Synthetic accessibility via single-step oxidative coupling
Alkylation efficiency and SAR exploration
Fluorescent probe development
Solvatochromic emission sensitivity across polarity range
Quantum yield and environmental response in protein conformational studies
CNS-oriented fragment-based discovery
Favorable CNS drug-likeness parameters (0 HBD, moderate TPSA)
Passive permeability and BBB penetration prediction
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